molecular formula C24H40O4Si B14637526 Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate CAS No. 53044-52-3

Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate

Cat. No.: B14637526
CAS No.: 53044-52-3
M. Wt: 420.7 g/mol
InChI Key: XTDWVPYHPNOUGG-UHFFFAOYSA-N
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Description

Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trimethylsilyl group and multiple double bonds, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. One common method involves the use of Grignard reagents to form the carbon skeleton, followed by oxidation and esterification reactions to introduce the oxo and ester groups, respectively. The trimethylsilyl group is often introduced using trimethylsilyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and cell proliferation. The trimethylsilyl group may enhance its stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5E,13E)-15-acetoxy-9-oxoprosta-5,10,13-trien-1-oate
  • Prosta-5,8(12),13-trien-1-oic acid, 9-(ethoxyimino)-15-[(trimethylsilyl)oxy]-, trimethylsilyl ester

Uniqueness

Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. Its trimethylsilyl group, in particular, differentiates it from other similar compounds by enhancing its stability and reactivity .

Properties

CAS No.

53044-52-3

Molecular Formula

C24H40O4Si

Molecular Weight

420.7 g/mol

IUPAC Name

methyl 7-[5-oxo-2-(3-trimethylsilyloxyoct-1-enyl)cyclopenten-1-yl]hept-5-enoate

InChI

InChI=1S/C24H40O4Si/c1-6-7-10-13-21(28-29(3,4)5)18-16-20-17-19-23(25)22(20)14-11-8-9-12-15-24(26)27-2/h8,11,16,18,21H,6-7,9-10,12-15,17,19H2,1-5H3

InChI Key

XTDWVPYHPNOUGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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